Thiophene, 3-ethyl-2-propyl
Description
Contextualization within Thiophene (B33073) Derivatives Chemistry
Thiophene and its derivatives are fundamental components in heterocyclic chemistry. derpharmachemica.com The thiophene ring system is aromatic, which contributes to its stability and allows for a variety of substitution reactions. derpharmachemica.com The chemistry of thiophene derivatives is rich and varied, with numerous synthetic methods developed for their preparation. These include classical methods like the Paal-Knorr, Fiesselmann, and Gewald syntheses, as well as more modern metal-catalyzed cross-coupling reactions and cyclization techniques. nih.govbohrium.com These synthetic strategies allow for the precise placement of different functional groups onto the thiophene ring, leading to a vast library of compounds with tailored properties. bohrium.com The introduction of alkyl groups, such as ethyl and propyl groups at the 3 and 2 positions, respectively, in 3-ethyl-2-propylthiophene, is a key strategy for modulating the electronic and physical characteristics of the thiophene core.
Significance of Alkyl-Substituted Thiophenes in Advanced Materials Science
Alkyl-substituted thiophenes are of particular importance in the field of materials science. acs.orgresearchgate.net The attachment of alkyl chains to the thiophene backbone can significantly impact the solubility, processability, and solid-state packing of thiophene-based materials. acs.org These properties are crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net
Historical Development and Current Research Trajectories for Thiophene, 3-ethyl-2-propyl
The study of thiophene itself dates back to its discovery in coal tar in 1883. britannica.com Since then, the field of thiophene chemistry has expanded dramatically. While specific historical milestones for the individual compound 3-ethyl-2-propylthiophene are not extensively documented in readily available literature, its development can be seen as part of the broader progression of research into alkyl-substituted thiophenes. This area of research gained significant momentum with the discovery of the conducting properties of polyacetylene and the subsequent interest in other conjugated polymers, including polythiophenes.
Current research involving alkyl-substituted thiophenes is focused on several key areas. There is a continuous effort to develop novel synthetic methodologies that offer greater control over the regioselectivity and efficiency of substitution on the thiophene ring. bohrium.comorganic-chemistry.org In materials science, research is directed towards understanding the intricate structure-property relationships in alkyl-substituted thiophene-based materials to design next-generation organic electronics with enhanced performance and stability. acs.orgacs.org This includes the synthesis of novel monomers, like 3-ethyl-2-propylthiophene, for the creation of new polymers and oligomers with tailored electronic and optical properties. The exploration of their potential in applications such as sensors and bioelectronics is also an active area of investigation. researchgate.net
Chemical and Physical Properties of this compound
The fundamental properties of 3-ethyl-2-propylthiophene are determined by its molecular structure.
| Property | Value | Source |
| Molecular Formula | C9H14S | nih.gov |
| Molecular Weight | 154.27 g/mol | nih.gov |
| IUPAC Name | 3-ethyl-2-propan-2-ylthiophene | nih.gov |
| Monoisotopic Mass | 154.08162162 Da | nih.gov |
Structure
3D Structure
Properties
CAS No. |
109239-41-0 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-ethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-3-5-9-8(4-2)6-7-10-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
NBJXVGCOWNCVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CS1)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene, 3 Ethyl 2 Propyl
Regioselective Synthesis Strategies for Substituted Thiophenes
The controlled synthesis of 2,3-disubstituted thiophenes requires strategies that can overcome the inherent reactivity patterns of the thiophene (B33073) ring, which typically favor substitution at the 2- and 5-positions.
Cyclization Reactions in the Formation of Thiophene, 3-ethyl-2-propyl
Cyclization reactions are a foundational approach to constructing the thiophene ring itself, with the substituents already in their desired positions. Several classical and modern cyclization methods can be adapted for the synthesis of 3-ethyl-2-propylthiophene.
One of the most well-known methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org To synthesize 3-ethyl-2-propylthiophene, the required precursor would be 3,4-diethyl-2,5-heptanedione.
Another relevant method is the Fiesselmann thiophene synthesis . This approach allows for the construction of 2,3-disubstituted thiophenes and could be adapted for the target molecule. rsc.org A tandem thia-Michael/aldol reaction of allenyl esters with mercaptoacetaldehyde (B1617137) represents a more recent approach to novel 2,3-disubstituted thiophenes. clockss.org
The Gewald reaction offers a pathway to highly substituted 2-aminothiophenes, which can be further modified. derpharmachemica.com While not a direct route to 3-ethyl-2-propylthiophene, it showcases the versatility of building the thiophene ring with specific substitution patterns.
A two-step synthesis of 2,3-disubstituted thiophenes has also been described starting from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. rsc.org This method proceeds through a tandem thia-Michael addition/aldol reaction to form a tetrahydrothiophene (B86538) intermediate, which is then dehydrated. rsc.org
| Cyclization Method | Precursors for 3-ethyl-2-propylthiophene (Hypothetical) | Key Features |
| Paal-Knorr Synthesis | 4,5-nonanedione | Reaction with a sulfurizing agent. |
| Fiesselmann Synthesis | β-chloro-α,β-unsaturated aldehyde/ketone and a thioglycolate derivative | Versatile for 2,3-disubstituted thiophenes. rsc.org |
| Tandem thia-Michael/Aldol | Allenyl ester and mercaptoacetaldehyde | Forms a tetrahydrothiophene intermediate. clockss.org |
Palladium-Catalyzed Cross-Coupling Approaches for this compound Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to introduce the ethyl and propyl groups onto a pre-formed thiophene ring. The Suzuki-Miyaura coupling is a prominent example. ims.ac.jpfrontiersin.org
A plausible strategy would involve a sequential cross-coupling on a di-halogenated thiophene. For instance, 2,3-dibromothiophene (B118489) could first undergo a selective coupling with an ethylboronic acid derivative, followed by a second coupling with a propylboronic acid derivative. The regioselectivity of these couplings can often be controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.com
Research has shown that catalyst systems based on Pd(0) with bulky phosphine (B1218219) ligands are highly efficient for Suzuki-Miyaura cross-coupling reactions of thiophene boronic esters. frontiersin.org These systems can achieve good to excellent yields with low catalyst loadings. frontiersin.org
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System (Example) |
| Suzuki-Miyaura | 2-bromo-3-iodothiophene | Ethylboronic acid, then propylboronic acid | Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ ims.ac.jpmdpi.com |
| Negishi Coupling | 2,3-dihalothiophene | Ethylzinc reagent, then propylzinc reagent | Pd(dba)₂ with a phosphine ligand |
| Sonogashira Coupling | 2,3-dihalothiophene | Terminal alkyne (followed by reduction) | PdCl₂(PPh₃)₂/CuI |
Functionalization and Derivatization Routes from Parent Thiophene Structures
An alternative to building the ring from scratch is to start with a simpler thiophene derivative and introduce the desired alkyl groups.
Alkylation and Acylation Techniques Applied to Thiophene Ring Systems
Friedel-Crafts acylation of thiophene is a well-established method that typically occurs at the 2-position with high regioselectivity. st-andrews.ac.ukstackexchange.com For instance, acylation of thiophene with propanoyl chloride would yield 2-propanoylthiophene. This ketone could then be reduced to 2-propylthiophene (B74554). Subsequent functionalization at the 3-position would be required. However, direct Friedel-Crafts alkylation is often less reliable due to issues with polysubstitution and carbocation rearrangements.
A more controlled approach involves acylation followed by reduction. derpharmachemica.com For example, 2-propylthiophene could be acylated at the 5-position, but directing the second substituent to the 3-position is challenging via electrophilic substitution.
| Reaction | Reagents | Position of Substitution | Notes |
| Friedel-Crafts Acylation | Propanoyl chloride, Lewis Acid (e.g., SnCl₄) | Primarily 2-position st-andrews.ac.ukstackexchange.com | Yields a ketone that requires reduction. |
| Wolff-Kishner or Clemmensen Reduction | Hydrazine, base or Zn(Hg), HCl | N/A | Reduces the acyl group to an alkyl group. |
Introduction of Ethyl and Propyl Groups via Directed Lithiation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings, including thiophene. uwindsor.canih.gov This method utilizes a directing group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific adjacent position. The resulting lithiated species can then be quenched with an electrophile to introduce a substituent.
For the synthesis of 3-ethyl-2-propylthiophene, one could envision a multi-step sequence starting with a thiophene bearing a directing group at the 2- or 3-position. For example, starting with 2-bromothiophene, lithiation followed by reaction with a propyl electrophile (e.g., propyl bromide) could yield 2-propylthiophene. mdpi.commdpi.com Subsequent introduction of a directing group at the 3-position, or a second lithiation directed by the existing propyl group (if possible), could then be followed by quenching with an ethyl electrophile.
A more plausible route might involve starting with 3-bromothiophene. Lithiation at the 2-position is generally favored. uwindsor.ca Quenching with propyl bromide would yield 2-propyl-3-bromothiophene. A subsequent metal-halogen exchange followed by reaction with an ethyl electrophile would furnish the target molecule.
Alternatively, a directing group such as a carboxamide can be used. mdpi.com For example, starting from thiophene, a sequence of lithiations and reactions with electrophiles can lead to polysubstituted thiophenes. mdpi.commdpi.com
| Step | Reagents | Intermediate/Product | Key Principle |
| 1 | 3-Bromothiophene, n-BuLi, then Propyl bromide | 2-Propyl-3-bromothiophene | Directed lithiation/quenching |
| 2 | 2-Propyl-3-bromothiophene, n-BuLi, then Ethyl iodide | 3-Ethyl-2-propylthiophene | Metal-halogen exchange/quenching |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org This involves the use of safer solvents, reducing energy consumption, and improving atom economy.
For thiophene synthesis, green approaches include:
Microwave-assisted synthesis : This technique can significantly reduce reaction times and often improve yields. derpharmachemica.comorganic-chemistry.org For instance, microwave-assisted Gewald reactions have been reported. derpharmachemica.com
Solvent-free reactions : Conducting reactions without a solvent can reduce waste and simplify purification. acgpubs.orgresearchgate.net
Use of greener solvents : Replacing hazardous solvents with more environmentally benign alternatives like water or deep eutectic solvents is a key goal. mdpi.comrsc.org Micellar catalysis in water has been successfully applied to Suzuki cross-coupling reactions of thiophenes. mdpi.com
Catalytic methods : The use of efficient catalysts, especially those that can be recycled, improves atom economy and reduces waste. researchgate.netnih.govacs.org
While specific green synthesis routes for 3-ethyl-2-propylthiophene are not explicitly detailed in the literature, the application of these principles to the general synthetic strategies outlined above is an active area of research. For example, performing the palladium-catalyzed cross-coupling steps in water using micellar catalysis or employing a recyclable catalyst would be a significant step towards a greener synthesis. mdpi.commdpi.com
Solvent-Free and Environmentally Benign Synthetic Protocols
The traditional synthesis of 3-ethyl-2-propylthiophene has been accomplished through a multi-step procedure involving the reaction of 4-heptanone (B92745) with 2,2-dimethyl-3-thiazoline to form an adduct. This adduct is subsequently hydrolyzed and cyclized to yield the target thiophene. A key step in this reported synthesis is a reflux in benzene (B151609) with a catalytic amount of p-toluenesulfonic acid to facilitate the final ring-closure and dehydration. oup.com
From an environmental and safety standpoint, the use of benzene as a solvent is a significant drawback due to its high toxicity and carcinogenicity. Modern synthetic chemistry aims to replace such hazardous solvents with more benign alternatives or to eliminate the need for a solvent altogether.
Potential Environmentally Benign Modifications:
Solvent Replacement: A primary goal for greening this synthesis would be the replacement of benzene. Safer aromatic solvents like toluene (B28343) or xylene could be considered, although they still present environmental and health concerns. More significant improvements would involve the use of "green" solvents such as ionic liquids or deep eutectic solvents (DESs). Certain ionic liquids have been shown to act as both the catalyst and solvent in thiophene synthesis, potentially increasing reaction rates and simplifying product isolation. conicet.gov.ar For instance, a cholinium chloride/urea (B33335) eutectic mixture is an example of a nature-inspired and environmentally friendly reaction medium used for the synthesis of other heterocyclic compounds.
Solid-State and Catalyst-Based Approaches: Another advanced approach is the use of solid acid catalysts, which can replace soluble acids like p-toluenesulfonic acid. Catalysts such as zeolites (e.g., ZSM-5) or acidic resins (e.g., Amberlyst 36) can facilitate alkylation and cyclization reactions, often under milder conditions. conicet.gov.arrsc.org These solid catalysts can be easily recovered and recycled, reducing waste and cost. In some cases, such reactions can be run in solvent-free, or "neat," conditions, where one of the reactants acts as the solvent, or the reaction is run between neat reactants on a solid support.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. Applying microwave heating to the cyclization step could potentially allow the reaction to proceed rapidly in a high-boiling, less hazardous solvent or even under solvent-free conditions, thereby representing a significant process intensification and green chemistry improvement.
The table below summarizes a comparison between the traditional solvent and potential greener alternatives for the synthesis of thiophene derivatives.
| Solvent/Catalyst System | Key Characteristics | Environmental/Safety Considerations |
| Benzene / p-Toluenesulfonic Acid | Effective for azeotropic water removal | Highly toxic, carcinogenic, volatile organic compound (VOC) |
| Toluene / p-Toluenesulfonic Acid | Similar efficacy to benzene, higher boiling point | Toxic, VOC, less carcinogenic than benzene |
| Ionic Liquids | Can act as both solvent and catalyst, recyclable | Low volatility, but toxicity and biodegradability vary and must be assessed |
| Solid Acid Catalysts (Zeolites, Resins) | Heterogeneous, easily separable, reusable | Generally low toxicity, can enable solvent-free reactions, reducing waste |
| Microwave-Assisted (Solvent-free) | Rapid heating, reduced reaction times, high efficiency | Eliminates solvent waste, reduces energy consumption |
Reaction Mechanisms and Chemical Transformations of Thiophene, 3 Ethyl 2 Propyl
Electrophilic Aromatic Substitution Pathways on Thiophene (B33073), 3-ethyl-2-propyl
Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophenes, which are significantly more reactive than benzene (B151609). chemicalbook.com The reaction proceeds via a resonance-stabilized cationic intermediate, known as a Wheland intermediate or arenium ion. nih.govvanderbilt.edu
The regioselectivity of EAS on the 3-ethyl-2-propylthiophene ring is governed by a combination of electronic and steric factors. The thiophene ring itself preferentially directs electrophiles to the α-positions (C2 and C5), which are more reactive than the β-positions (C3 and C4). chemicalbook.com In this molecule, the C2 and C3 positions are already occupied by the propyl and ethyl groups, respectively.
Both the 2-propyl and 3-ethyl substituents are alkyl groups, which are electron-donating through an inductive effect. These activating groups further enhance the reactivity of the thiophene ring towards electrophiles and stabilize the carbocation intermediate. vanderbilt.edulkouniv.ac.in The directing influence points towards the remaining vacant positions, C4 and C5.
The primary site for electrophilic attack is the C5 position. This is due to the inherent higher reactivity of the α-position in the thiophene ring. chemicalbook.com Conversely, the C4 position is not only a less reactive β-position but is also sterically hindered by the adjacent ethyl group at C3. This steric clash significantly raises the energy of the transition state for attack at C4, making the C5 position the overwhelmingly favored site of substitution. researchgate.net
| Ring Position | Position Type | Electronic Effect | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|
| C5 | α-position | Activated by alkyl groups; inherently more reactive. | Relatively unhindered. | Major product. |
| C4 | β-position | Activated by alkyl groups; inherently less reactive. | Significant steric hindrance from 3-ethyl group. | Minor or no product. |
The general mechanisms for nitration, halogenation, and sulfonation on 3-ethyl-2-propylthiophene follow the established pathway for EAS, with the electrophile predominantly attacking the C5 position.
Nitration: Thiophenes are sensitive to strong oxidizing acids, so nitration is typically carried out using milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene to prevent ring degradation. A common reagent is acetyl nitrate. The mechanism involves the attack of the nitronium ion (NO₂⁺) electrophile on the C5 position.
Halogenation: Halogenation of thiophenes is often rapid and can occur without a Lewis acid catalyst. chemicalbook.com The reaction with bromine (Br₂) or chlorine (Cl₂) would proceed via a halonium ion intermediate, leading to the 5-halo-3-ethyl-2-propylthiophene.
Sulfonation: Sulfonation can be achieved using various sulfonating agents. The electrophile, sulfur trioxide (SO₃), attacks the C5 position to form the corresponding sulfonic acid.
| Reaction | Typical Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃/Acetic Anhydride | NO₂⁺ (Nitronium ion) | 3-Ethyl-5-nitro-2-propylthiophene |
| Halogenation (Bromination) | Br₂ in CCl₄ | Br⁺ (from polarized Br₂) | 5-Bromo-3-ethyl-2-propylthiophene |
| Sulfonation | Fuming H₂SO₄ or SO₃-Dioxane complex | SO₃ (Sulfur trioxide) | 3-Ethyl-2-propylthiophene-5-sulfonic acid |
Oxidative and Reductive Transformations of the Thiophene Core
The sulfur atom in the thiophene ring is susceptible to both oxidation and reductive cleavage.
The oxidation of the sulfur atom in 3-ethyl-2-propylthiophene can lead to two different products depending on the reaction conditions and the strength of the oxidizing agent.
Sulfoxide (B87167) Formation: Selective, mild oxidation can convert the sulfide (B99878) to a sulfoxide. organic-chemistry.orgmdpi.com Reagents such as hydrogen peroxide in acetic acid are commonly used for this transformation. nih.gov The product, 3-ethyl-2-propylthiophene-1-oxide, is a result of the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov
Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant leads to further oxidation of the sulfoxide to the corresponding sulfone. organic-chemistry.orgresearchgate.net The resulting 3-ethyl-2-propylthiophene-1,1-dioxide is often a crystalline solid. These thiophene sulfones are less aromatic than the parent thiophene and can act as dienes in cycloaddition reactions.
| Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|
| Sulfide to Sulfoxide | H₂O₂ in acetic acid | 3-Ethyl-2-propylthiophene-1-oxide | nih.gov |
| Sulfide to Sulfone | Excess H₂O₂; m-CPBA | 3-Ethyl-2-propylthiophene-1,1-dioxide | organic-chemistry.org |
Reduction of the thiophene ring can proceed via two main pathways: complete desulfurization or reductive ring opening.
Desulfurization: A common method for the complete reduction of thiophenes is treatment with Raney nickel. This process, known as desulfurization, cleaves the carbon-sulfur bonds and saturates the carbon chain, which would convert 3-ethyl-2-propylthiophene into n-heptane. chemicalbook.com
Birch Reduction: The Birch reduction provides a method for the reductive cleavage of the thiophene ring. oup.com Research has shown that the Birch reduction of 3-ethyl-2-propylthiophene using four equivalents of sodium in liquid ammonia (B1221849) and ethanol (B145695), followed by alkylation with benzyl (B1604629) bromide, results in the cleavage of a C-S bond to yield a tetrasubstituted olefin. oup.com
| Reduction Method | Reagents | Product Description | Reported Yield | Reference |
|---|---|---|---|---|
| Desulfurization | Raney Nickel, H₂ | Complete reduction and sulfur removal to form an alkane (n-heptane). | - | chemicalbook.com |
| Birch Reduction | 1) Na, NH₃, EtOH 2) PhCH₂Br | Reductive ring cleavage to form a tetrasubstituted olefin. | 52% | oup.com |
Nucleophilic Attack and Rearrangement Reactions Involving Thiophene, 3-ethyl-2-propyl
While less common than electrophilic substitution, the thiophene ring can undergo nucleophilic attack and rearrangements under specific conditions.
Nucleophilic Attack: Direct nucleophilic aromatic substitution on the electron-rich thiophene ring of 3-ethyl-2-propylthiophene is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. researchgate.net However, an indirect form of nucleophilic reaction can be achieved through metalation. Treatment with a strong base, such as n-butyllithium (n-BuLi), would deprotonate the most acidic position, C5, creating a nucleophilic organolithium intermediate. This species can then react with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a functional group at the 5-position. mdpi.com
Rearrangement Reactions: Thiophene derivatives can undergo rearrangement reactions, often catalyzed by acid or light. chemicalbook.com For instance, protonation of the thiophene ring can generate a carbocationic intermediate which, in principle, could undergo a rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before deprotonation. msu.edu However, such rearrangements are highly dependent on the specific substrate and reaction conditions, and no specific examples have been documented for 3-ethyl-2-propylthiophene.
In-depth Analysis of
While the synthesis of the specific chemical compound This compound has been documented in scientific literature, a comprehensive review of available research reveals a notable absence of detailed studies concerning its specific reaction mechanisms, particularly in the areas of ring-opening polymerization, intramolecular cyclization, and rearrangement.
One of the key methods described for the creation of 3-ethyl-2-propylthiophene involves a multi-step process. oup.com The synthesis starts with the adduct prepared from 4-heptanone (B92745) and 2,2-dimethyl-3-thiazoline. This adduct is then hydrolyzed using trifluoroacetic acid in a solution of ethanol and water. Following the removal of the solvent, the residue is refluxed in benzene with a catalytic amount of p-toluenesulfonic acid to yield 3-ethyl-2-propylthiophene. oup.com
However, dedicated studies on the "Mechanisms of Ring-Opening Polymerization Initiations" and "Intramolecular Cyclization and Rearrangement Studies" for this compound, are not present in the reviewed literature. The Birch reduction of 3-ethyl-2-propylthiophene has been explored, which results in the reductive cleavage of the thiophene ring to form thermodynamically stable tetrasubstituted olefins. oup.com This transformation, while significant, does not fall under the categories of ring-opening polymerization or intramolecular cyclization as typically defined.
Due to the lack of specific research data for this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate account of its reaction mechanisms for ring-opening polymerization or its intramolecular cyclization and rearrangement pathways. Further experimental research would be required to elucidate these specific chemical properties.
Theoretical and Computational Studies on Thiophene, 3 Ethyl 2 Propyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. For Thiophene (B33073), 3-ethyl-2-propyl, these methods provide insights into the arrangement of its molecular orbitals and the energies of its various conformations.
Density Functional Theory (DFT) Analysis of Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. mdpi.com In the case of Thiophene, 3-ethyl-2-propyl, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would reveal the nature of its frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are crucial in determining the electronic and optical properties of the molecule. For alkyl-substituted thiophenes, the HOMO is generally a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The ethyl and propyl substituents, being electron-donating groups, are expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap compared to unsubstituted thiophene. beilstein-journals.orgscielo.br This smaller energy gap suggests that this compound would be more reactive and have a red-shifted absorption spectrum compared to thiophene. mdpi.com The distribution of the FMOs would likely show a significant density on the thiophene ring, with some minor contributions from the alkyl chains. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.5 | -0.8 | 5.7 |
| 3-methylthiophene | -6.3 | -0.7 | 5.6 |
| This compound (Predicted) | -6.1 | -0.6 | 5.5 |
Note: The values for this compound are predicted based on general trends observed in alkyl-substituted thiophenes and are for illustrative purposes.
Ab Initio Calculations of Ground State Energies and Conformations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating the ground state energies and geometries of molecules. researchgate.net For this compound, these calculations are essential for determining the most stable conformations arising from the rotation of the ethyl and propyl groups.
The potential energy surface of this compound would be complex, with multiple local minima corresponding to different arrangements of the alkyl side chains. wiley.com The global minimum energy conformation would likely be one that minimizes steric hindrance between the ethyl and propyl groups and between the alkyl chains and the sulfur atom of the thiophene ring. acs.org Ab initio calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformers. researchgate.net For instance, the C-S bond lengths and the internal angles of the thiophene ring are expected to be slightly perturbed by the electronic and steric effects of the alkyl substituents. researchgate.net
Table 2: Predicted Ground State Conformational Data for this compound
| Parameter | Predicted Value |
| Dihedral Angle (S-C2-C(propyl)-C) | ~120° |
| Dihedral Angle (C2-C3-C(ethyl)-C) | ~70° |
| Energy Difference between Conformers | 0.5 - 2 kcal/mol |
Note: These values are illustrative and based on typical conformational preferences of alkyl-substituted aromatic systems to minimize steric interactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. acs.org
Solvent Effects on Molecular Conformation and Dynamics
The conformation of this compound in solution is expected to be influenced by the polarity of the solvent. auremn.org.br In non-polar solvents, intramolecular forces, such as van der Waals interactions, would dominate, and the molecule might adopt a more compact conformation. In polar solvents, the molecule may adopt a more extended conformation to maximize favorable interactions with the solvent molecules. scielo.brrsc.org MD simulations using explicit solvent models can track the conformational changes over time and quantify the influence of the solvent on the population of different conformers. researchgate.net The dynamics of the ethyl and propyl chains, such as the rates of rotation around their single bonds, would also be affected by the viscosity and polarity of the solvent.
Interactions with Polymer Matrices and Nanomaterials
Thiophene derivatives are often incorporated into polymer matrices or deposited on nanomaterial surfaces for applications in organic electronics. researchgate.net MD simulations can model the interactions between a single this compound molecule and a polymer matrix, such as polyethylene (B3416737) or polystyrene. These simulations can reveal how the thiophene derivative orients itself within the polymer and the strength of the intermolecular interactions, which are crucial for properties like charge transport in composite materials. researchgate.netaps.org Similarly, simulations can model the adsorption of this compound on a nanomaterial surface, like a carbon nanotube or a graphene sheet, providing insights into the binding energy and the orientation of the molecule on the surface. researchgate.net The π-system of the thiophene ring is expected to have favorable π-π stacking interactions with graphitic nanomaterials. acs.org
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can be a powerful tool for predicting the reactivity of a molecule and for elucidating potential reaction pathways. mdpi.com For this compound, this can involve identifying the most likely sites for electrophilic or nucleophilic attack and modeling the transition states of potential reactions.
The electron-rich nature of the thiophene ring, enhanced by the electron-donating alkyl groups, suggests that it will be susceptible to electrophilic attack. mdpi.com Reactivity descriptors derived from DFT calculations, such as the Fukui function and the dual descriptor, can pinpoint the most reactive sites on the molecule. nih.gov For an electrophilic attack, the positions on the thiophene ring with the highest HOMO density (typically the C5 position) would be the most favored. nih.gov
Transition State Theory and Reaction Coordinate Analysis
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary reactions. It posits that for a reaction to occur, the reactant molecules must pass through a high-energy intermediate state known as the transition state, which is in quasi-equilibrium with the reactants. The rate of the reaction is then determined by the concentration of the transition state species and the frequency with which they convert to products.
For aromatic compounds like thiophene and its derivatives, a common and well-studied reaction is electrophilic aromatic substitution (SEAr). In the case of 3-ethyl-2-propylthiophene, the thiophene ring is activated by the two electron-donating alkyl groups (ethyl and propyl). Thiophene itself is significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.in Electrophilic attack on the thiophene ring typically occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate, known as a sigma-complex or arenium ion, is more stabilized by resonance compared to attack at the β-positions (C3 and C4). bhu.ac.inpearson.com
In 3-ethyl-2-propylthiophene, positions 2 and 3 are already substituted. The remaining unsubstituted positions are C4 (a β-position) and C5 (an α-position). Computational studies on various substituted thiophenes confirm that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom. researchgate.net Therefore, the most probable site for an electrophilic attack on 3-ethyl-2-propylthiophene is the C5 position.
Reaction Coordinate Analysis for the electrophilic substitution at the C5 position would involve the following key points on the potential energy surface:
Reactants : The isolated 3-ethyl-2-propylthiophene molecule and an electrophile (E+).
Transition State (TS) : As the electrophile approaches the C5 carbon, the system's energy increases until it reaches a maximum, the transition state. This state corresponds to the formation of the sigma-complex. Computational chemistry, particularly using Density Functional Theory (DFT), can be used to locate and characterize this transition state, which is identified by having a single imaginary vibrational frequency corresponding to the reaction coordinate. tyut.edu.cnmdpi.com
Intermediate (Sigma-Complex) : A resonance-stabilized carbocation where the electrophile is bonded to the C5 carbon, and the aromaticity of the thiophene ring is temporarily disrupted. The positive charge is delocalized over the ring, with significant contributions from the sulfur atom.
Second Transition State : This corresponds to the departure of a proton (H+) from the C5 carbon, leading to the restoration of the aromatic ring.
Products : The final substituted product, 5-E-3-ethyl-2-propylthiophene, and the released proton.
The activation energy for the reaction is the energy difference between the reactants and the first transition state. DFT calculations are instrumental in determining these energy barriers, providing insight into the reaction kinetics. nih.gov For instance, studies on thiophene pyrolysis and oxidation have successfully used TST and IRC (Intrinsic Reaction Coordinate) analysis to map out complex reaction pathways and determine rate-determining steps. tyut.edu.cnmdpi.comacs.org
Simulation of Spectroscopic Signatures
Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, providing a powerful complement to experimental data. DFT calculations, in particular, have proven to be highly effective in simulating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for thiophene derivatives. iosrjournals.orgnih.gov
Simulated Infrared (IR) Spectrum: The vibrational frequencies of 3-ethyl-2-propylthiophene can be calculated using DFT methods, typically with functionals like B3LYP. iosrjournals.orgnih.gov The calculated frequencies can then be scaled to better match experimental values. These simulations help in assigning the various vibrational modes of the molecule. Key expected vibrational bands for 3-ethyl-2-propylthiophene would include:
C-H stretching vibrations of the aromatic ring and the alkyl side chains.
C-C and C=C stretching vibrations within the thiophene ring.
C-S stretching vibrations of the thiophene ring. iosrjournals.org
Bending vibrations of the C-H bonds (in-plane and out-of-plane).
Below is a hypothetical table of prominent calculated IR frequencies for 3-ethyl-2-propylthiophene, based on general values for substituted thiophenes. iosrjournals.orgnii.ac.jp
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | ~3100 | Stretching of the C-H bond at the C4 and C5 positions of the thiophene ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the ethyl and propyl groups. |
| C=C Stretch (Ring) | 1500-1550 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |
| C-C Stretch (Ring) | 1350-1450 | Stretching vibrations of the carbon-carbon single bonds within the thiophene ring. |
| C-H Bend (Aliphatic) | 1375-1470 | Bending (scissoring, wagging) vibrations of the CH₂ and CH₃ groups. |
| C-S Stretch (Ring) | 650-850 | Stretching of the carbon-sulfur bonds in the thiophene ring. iosrjournals.org |
Simulated NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure elucidation. ivanmr.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com
For 3-ethyl-2-propylthiophene, the chemical shifts would be influenced by the electron-donating nature of the alkyl groups. These groups increase the electron density on the thiophene ring, generally causing an upfield shift (lower ppm) of the ring protons and carbons compared to unsubstituted thiophene.
The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for 3-ethyl-2-propylthiophene, estimated based on computational studies of other alkyl-substituted thiophenes. nih.gov
Hypothetical ¹H NMR Data
| Atom | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H4 | ~6.85 | Doublet |
| H5 | ~7.10 | Doublet |
| -CH₂- (Propyl) | ~2.70 | Triplet |
| -CH₂- (Ethyl) | ~2.80 | Quartet |
| -CH₂- (Propyl) | ~1.70 | Sextet |
| -CH₃ (Ethyl) | ~1.30 | Triplet |
Hypothetical ¹³C NMR Data
| Atom | Hypothetical Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~142.0 |
| C3 | ~138.5 |
| C4 | ~126.0 |
| C5 | ~123.0 |
| -CH₂- (Propyl) | ~32.0 |
| -CH₂- (Ethyl) | ~24.0 |
| -CH₂- (Propyl) | ~23.0 |
| -CH₃ (Ethyl) | ~15.0 |
These simulated spectroscopic data, derived from theoretical principles, serve as valuable predictive tools for the characterization of 3-ethyl-2-propylthiophene and for guiding experimental investigations.
Advanced Spectroscopic Characterization of Thiophene, 3 Ethyl 2 Propyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of "Thiophene, 3-ethyl-2-propyl" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the ethyl and propyl side chains. The two protons on the thiophene ring would appear as doublets due to coupling with each other. The ethyl group would present as a quartet for the methylene (B1212753) protons (adjacent to a methyl group) and a triplet for the methyl protons. The propyl group would exhibit a triplet for the methylene protons attached to the ring, a sextet for the central methylene protons, and a triplet for the terminal methyl protons.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the four distinct carbons of the thiophene ring and the carbons of the ethyl and propyl substituents. ajol.info
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene H-4 | 6.8 - 7.2 | d |
| Thiophene H-5 | 6.8 - 7.2 | d |
| Propyl CH₂ (α) | 2.6 - 2.9 | t |
| Ethyl CH₂ | 2.5 - 2.8 | q |
| Propyl CH₂ (β) | 1.6 - 1.9 | sext |
| Ethyl CH₃ | 1.1 - 1.4 | t |
| Propyl CH₃ | 0.9 - 1.2 | t |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C-2 | 140 - 145 |
| Thiophene C-3 | 135 - 140 |
| Thiophene C-4 | 125 - 130 |
| Thiophene C-5 | 120 - 125 |
| Propyl CH₂ (α) | 30 - 35 |
| Ethyl CH₂ | 22 - 27 |
| Propyl CH₂ (β) | 20 - 25 |
| Ethyl CH₃ | 13 - 18 |
| Propyl CH₃ | 12 - 17 |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of "this compound," multi-dimensional NMR techniques are employed. acs.org
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the H-4 and H-5 protons of the thiophene ring, confirming their adjacent positions. It would also show correlations between the methylene and methyl protons within the ethyl and propyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the α-methylene protons of the propyl group would show a cross-peak with the signal for the α-methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the alkyl chains and the thiophene ring. For instance, the α-methylene protons of the propyl group would show a correlation to the C-2 and C-3 carbons of the thiophene ring, confirming its attachment at the 2-position. Similarly, the methylene protons of the ethyl group would show correlations to the C-2, C-3, and C-4 carbons, confirming its position at C-3.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the substitution pattern and the preferred conformation of the alkyl side chains.
When "this compound" is polymerized to form poly(3-ethyl-2-propylthiophene), solid-state NMR (ssNMR) becomes a powerful tool for characterizing the structure and dynamics of the resulting material. aps.org In polymers, the broad lines observed in solid-state spectra necessitate techniques like high-power decoupling, cross-polarization (CP), and magic-angle spinning (MAS). aps.orgescholarship.org
CPMAS experiments can provide high-resolution spectra of the polymer, allowing for the analysis of the polymer's regiochemistry (e.g., head-to-tail linkages). aps.org Furthermore, ssNMR techniques like spin-lattice relaxation time (T₁) measurements can provide insights into the molecular dynamics of the polymer, such as the motion of the alkyl side chains and the thiophene backbone. escholarship.org These dynamics can significantly influence the material's properties.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For "this compound," electron impact (EI) ionization would likely lead to a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for alkylthiophenes include:
Benzylic cleavage: The most favorable fragmentation would be the loss of the largest possible alkyl radical from the α-position of the side chain to form a stable thiophenylmethylium ion. In this case, loss of an ethyl radical from the propyl group at the 2-position would be a significant fragmentation pathway.
McLafferty rearrangement: If the alkyl chain is long enough (which it is in the propyl group), a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.
Ring cleavage: The thiophene ring itself can fragment, although this is generally less favorable than the loss of alkyl side chains.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental composition. The presence of sulfur in "this compound" results in a characteristic isotopic pattern. Sulfur has a major isotope, ³²S, and a less abundant isotope, ³⁴S (with a natural abundance of about 4.2%). HRMS can resolve the M⁺ and M+2 peaks, and the ratio of their intensities would be consistent with the presence of one sulfur atom in the molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule. acs.orgzsmu.edu.ua In an MS/MS experiment, the molecular ion of "this compound" would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This allows for a detailed mapping of the fragmentation cascade, providing unambiguous structural confirmation. For example, by selecting the primary fragment ion resulting from benzylic cleavage, its further fragmentation can be studied to confirm the initial fragmentation step. This detailed fragmentation analysis is crucial for distinguishing between different isomers of alkylthiophenes. acs.org
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 154 | [M]⁺ | Molecular Ion |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical |
| 125 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic cleavage) |
| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 97 | [C₄H₄S-CH₃]⁺ | Thiophene ring with a methyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra would be expected to show characteristic bands for the thiophene ring and the alkyl side chains. scialert.netiosrjournals.org
C-H stretching: The aromatic C-H stretching vibrations of the thiophene ring would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and propyl groups would be observed in the 3000-2850 cm⁻¹ region.
C=C stretching: The C=C stretching vibrations of the thiophene ring are typically found in the 1600-1400 cm⁻¹ region. iosrjournals.org
C-S stretching: The C-S stretching vibration of the thiophene ring is expected in the 800-600 cm⁻¹ range. iosrjournals.org
CH₂ and CH₃ bending: The bending vibrations of the methylene and methyl groups of the alkyl side chains would appear in the 1470-1370 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiophene ring, which are often weak in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. acs.orgacs.orgresearchgate.net
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |
| Thiophene Ring C=C stretch | 1600 - 1400 | IR, Raman |
| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman |
| Thiophene Ring Breathing | ~1050 | Raman |
| C-S Stretch | 800 - 600 | IR, Raman |
Characteristic Absorption Bands and Their Assignment
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgpressbooks.pub For "this compound," the IR spectrum is expected to show a combination of absorption bands characteristic of the thiophene ring and its alkyl substituents. uomustansiriyah.edu.iq
The key vibrational modes and their expected absorption regions are:
Aromatic C-H Stretching: The C-H bonds on the thiophene ring typically exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The ethyl and propyl groups attached to the thiophene ring will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org
C=C Stretching of the Thiophene Ring: The carbon-carbon double bonds within the aromatic thiophene ring give rise to stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz
CH₂ and CH₃ Bending Vibrations: The alkyl substituents will also display bending (scissoring, rocking) vibrations. For instance, CH₂ scissoring is typically observed around 1470-1450 cm⁻¹, and CH₃ deformations are seen in the 1470-1350 cm⁻¹ range. uomustansiriyah.edu.iqlibretexts.org
C-S Stretching: The carbon-sulfur bond within the thiophene ring also has a characteristic stretching frequency, though it is often weaker and can be found in the fingerprint region.
It is important to note that the pattern of absorption bands in the fingerprint region (roughly 1500-500 cm⁻¹) is unique to a specific molecule and can be used for definitive identification by comparing it to a known standard. libretexts.orgpressbooks.pub
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Thiophene Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Ethyl & Propyl Groups | Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Ethyl & Propyl Groups | CH₂/CH₃ Bending | 1470 - 1350 | Medium |
In-situ Spectroscopic Monitoring of Chemical Reactions
In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing valuable kinetic and mechanistic information. mt.com Techniques like in-situ FTIR and UV-Vis spectroscopy are instrumental in monitoring reactions involving thiophene derivatives, such as polymerization, electrophilic substitution, and metal-catalyzed cross-coupling reactions. myu-group.co.jpacs.org
For instance, during the polymerization of a thiophene derivative, in-situ UV-Vis spectroscopy can track the formation of the conjugated polymer by observing the appearance and growth of new absorption bands in the visible region, which correspond to the extended π-conjugation of the polymer backbone. myu-group.co.jp Similarly, in-situ FTIR can monitor the disappearance of reactant peaks and the emergence of product peaks. For example, in the acylation of a thiophene, one could observe the decrease of the C-H stretching band of the thiophene and the appearance of a strong carbonyl (C=O) stretching band of the ketone product. acs.org
These in-situ techniques are crucial for optimizing reaction conditions, identifying reaction intermediates, and ensuring the desired product is formed with high selectivity and yield. mt.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Electronic Transitions and Absorption Maxima Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For "this compound," the absorption of UV-Vis light will primarily involve π → π* transitions within the conjugated thiophene ring. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
The ethyl and propyl groups on the thiophene ring are electron-donating, which can cause a slight red-shift (bathochromic shift) in the λmax compared to unsubstituted thiophene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. acs.org The absorption spectra of thiophene derivatives are often characterized by two main bands, the Q and B bands (or Soret band). acs.org
New organic dyes containing oligothiophene and arylamines at the 2- and 3-positions have been synthesized and characterized by photophysical and electrochemical methods. acs.orgscispace.com Studies on such compounds help in understanding the electronic properties of substituted thiophenes.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| This compound | ~235-245 | ~7,000 - 9,000 M⁻¹cm⁻¹ | π → π* |
Note: These are estimated values based on data for similar alkylated thiophenes.
Photophysical Properties in Solution and Solid State
Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. Many thiophene derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment. rsc.org
The introduction of alkyl groups can influence the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. In some cases, alkyl chains can introduce non-radiative decay pathways, leading to a decrease in fluorescence. rsc.org The photophysical properties can also differ significantly between the solution and solid states. In the solid state, intermolecular interactions can lead to aggregation-induced emission or, conversely, quenching of fluorescence. nih.govacs.org
Studies on various thiophene derivatives have shown that their fluorescence properties can be tuned by altering the substitution pattern. For example, the introduction of multiple alkyl chains has been shown to favor higher fluorescence in the solid state for certain thiophene-based liquid crystals. tandfonline.comresearchgate.net The fluorescence quantum yield of some diarylethene derivatives with thiophene rings was found to increase when methyl substituents were replaced with longer alkyl chains like ethyl or propyl. mdpi.com
The photophysical properties of thiophene derivatives are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgrsc.orgrsc.org
Polymerization and Advanced Materials Science Applications of Thiophene, 3 Ethyl 2 Propyl
Conducting Polymer Architectures Based on Thiophene (B33073), 3-ethyl-2-propyl
The development of conducting polymers from thiophene derivatives has been a significant area of research in materials science. The monomer, Thiophene, 3-ethyl-2-propyl, serves as a building block for creating polymeric structures with tailored electronic and physical properties. The strategic placement of ethyl and propyl groups on the thiophene ring influences the solubility, processability, and solid-state packing of the resulting polymer, which in turn dictates its performance in various applications.
Regioregular and Regiorandom Polymerization Techniques
The polymerization of 3-substituted thiophenes, such as this compound, can result in different polymer microstructures, primarily categorized as regioregular and regiorandom. This regiochemistry is crucial as it significantly impacts the polymer's ability to form well-ordered, planar structures necessary for efficient charge transport.
When 3-alkylthiophenes are polymerized, the coupling between monomer units can occur in three ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu
Regioregular polymers consist predominantly of HT couplings. This regular arrangement allows the polymer chains to stack efficiently in the solid state, leading to a high degree of crystallinity and enhanced charge carrier mobility. The planar conformation of the polymer backbone in regioregular poly(3-substituted)thiophenes facilitates π-orbital overlap, which is essential for high conductivity. cmu.edu
Regiorandom polymers , in contrast, have a random mixture of HT, HH, and TT couplings. The presence of HH couplings introduces steric hindrance, causing the thiophene rings to twist out of plane. This disruption of planarity reduces conjugation along the polymer backbone, leading to a wider bandgap and lower conductivity. cmu.edu
Several synthetic methods have been developed to control the regiochemistry of poly(3-alkylthiophene)s. The Grignard Metathesis (GRIM) method is a widely used technique to produce highly regioregular polymers. cmu.edu This method involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by polymerization using a nickel catalyst. cmu.edu
Table 1: Comparison of Regioregular and Regiorandom Poly(3-alkylthiophene) Properties
| Property | Regioregular | Regiorandom |
|---|---|---|
| Coupling | Predominantly Head-to-Tail (HT) | Mixture of HT, HH, and TT |
| Conformation | Planar | Twisted |
| Crystallinity | High | Low |
| Conjugation | High | Low |
| Conductivity | High | Low |
| Bandgap | Narrow | Wide |
Electrochemical and Chemical Polymerization Strategies
Both electrochemical and chemical methods can be employed to synthesize polymers from this compound.
Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on the surface of an electrode. The process allows for the direct deposition of a conductive polymer film onto the electrode. The properties of the resulting film, such as thickness and morphology, can be controlled by parameters like the applied potential, current density, and the composition of the electrolyte solution. The addition of other thiophene derivatives, like bithiophene or terthiophene, can increase the rate of polymerization and lower the required applied potentials. dtic.mil
Chemical Polymerization: This is a more common approach for the large-scale synthesis of poly(3-alkylthiophene)s. Oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃) is a widely adopted method. mdpi.comcmu.edu In a typical procedure, the monomer is added to a solution of the oxidizing agent, leading to the formation of the polymer. The reaction conditions, such as the choice of solvent and the order of reagent addition, can influence the molecular weight and regioregularity of the resulting polymer. mdpi.com
Conjugated Polymer Synthesis for Organic Electronics
The unique electronic properties of conjugated polymers derived from this compound make them suitable for a range of applications in organic electronics. These applications leverage the ability of the polymer to transport charge and interact with light.
This compound in Organic Photovoltaic Devices
In organic photovoltaic (OPV) devices, also known as organic solar cells, a conjugated polymer acts as the electron donor material. Polythiophenes are frequently used in this capacity due to their strong light absorption in the visible spectrum and good hole transport properties. mdpi.comresearchgate.net The performance of an OPV device is highly dependent on the morphology of the active layer, which consists of a blend of the donor polymer and an electron acceptor material.
The side chains of the poly(3-alkylthiophene) play a crucial role in determining the polymer's solubility and its ability to form an optimal morphology with the acceptor. The ethyl and propyl groups in poly(3-ethyl-2-propylthiophene) would influence its processing and the resulting blend morphology, which in turn affects the device efficiency.
Application in Organic Field-Effect Transistors (OFETs) and Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs): In OFETs, the conjugated polymer serves as the active semiconductor layer. The charge carrier mobility of the polymer is a key parameter that determines the performance of the transistor. Regioregular poly(3-alkylthiophene)s are known to exhibit good hole mobilities, making them attractive for p-type transistors. ntu.edu.twnih.gov The introduction of specific side chains can impact the molecular packing and crystallinity of the polymer film, which directly influences the charge transport properties. ntu.edu.tw
Organic Light-Emitting Diodes (OLEDs): Polythiophenes can also be used as the emissive layer in OLEDs. pkusz.edu.cn By tuning the chemical structure of the polymer, the color of the emitted light can be controlled. The efficiency of an OLED is related to the photoluminescence quantum yield of the polymer in the solid state. While polythiophenes can produce red light, which is often difficult to achieve with other conjugated polymers, their emission efficiencies can vary. pkusz.edu.cn
Development of Hybrid Materials and Nanocomposites
To further enhance the properties of poly(3-ethyl-2-propylthiophene), it can be incorporated into hybrid materials and nanocomposites. This involves combining the polymer with other organic or inorganic materials to create a new material with synergistic properties.
For instance, blending the polymer with inorganic nanoparticles, such as zinc oxide (ZnO) nanowires, can lead to the formation of conductive nanocomposite gels. mdpi.com In such a system, the ZnO nanowires can act as a template for the crystallization of the poly(3-alkylthiophene), leading to an ordered structure with improved charge transport pathways. mdpi.com
Another approach is the creation of hybrid materials where the polythiophene backbone is grafted with other polymer chains, such as poly(ethylene glycol) (PEG). rsc.org This can impart new functionalities to the material, such as improved processability in different solvents or biocompatibility.
Integration with Inorganic Nanostructures for Enhanced Properties
The integration of conjugated polymers like poly(3-ethyl-2-propylthiophene) with inorganic nanostructures is a prominent strategy to create hybrid materials with synergistic or enhanced functionalities. These nanocomposites can exhibit improved optical, electronic, and mechanical properties compared to the individual components. The polymer matrix provides flexibility and solution processability, while the inorganic nanostructures can introduce properties such as high charge carrier mobility, catalytic activity, or specific optical responses.
Research on related poly(3-alkylthiophenes) has demonstrated successful integration with a variety of inorganic nanostructures, including:
Metal Nanoparticles (e.g., Gold, Silver): The incorporation of gold (Au) or silver (Ag) nanoparticles into a polythiophene matrix can enhance the material's conductivity and can induce plasmonic effects, which are beneficial for applications in sensors and photovoltaics. uh.eduacs.org The functionalization of Au nanoparticles with thiophene-based ligands facilitates their dispersion within the polymer matrix. uh.edu
Semiconductor Quantum Dots (e.g., CdSe, CdS): Hybrid systems of P3ATs and semiconductor quantum dots are extensively explored for photovoltaic applications. The polymer acts as a light-harvester and electron donor, while the quantum dots serve as electron acceptors, facilitating charge separation at the organic-inorganic interface.
Metal Oxides (e.g., TiO₂, ZnO): Nanostructured metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) are often used as electron acceptors and transporters in hybrid solar cells with P3ATs. The morphology of the polymer-metal oxide blend is crucial for efficient device performance.
Carbon Nanotubes (CNTs): Blending P3ATs with CNTs can significantly improve the charge transport properties of the resulting composite material, creating pathways for efficient charge carrier movement.
The table below summarizes the expected enhancements from integrating poly(3-ethyl-2-propylthiophene) with various inorganic nanostructures, based on findings for analogous P3AT systems.
| Inorganic Nanostructure | Polymer Matrix | Expected Enhanced Properties | Potential Applications |
| Gold Nanoparticles (AuNPs) | Poly(3-ethyl-2-propylthiophene) | Increased electrical conductivity, Localized Surface Plasmon Resonance (LSPR) | Organic photovoltaics, chemical sensors, plasmonic devices |
| Cadmium Selenide (CdSe) Quantum Dots | Poly(3-ethyl-2-propylthiophene) | Improved charge separation and transport, broadened light absorption spectrum | Hybrid solar cells, light-emitting diodes (LEDs) |
| Zinc Oxide (ZnO) Nanorods | Poly(3-ethyl-2-propylthiophene) | Enhanced electron mobility, improved interfacial area for charge separation | Hybrid photovoltaics, photodetectors |
| Single-Walled Carbon Nanotubes (SWCNTs) | Poly(3-ethyl-2-propylthiophene) | Significantly increased charge carrier mobility, improved mechanical strength | Organic field-effect transistors (OFETs), flexible electronics |
Self-Assembly and Supramolecular Architectures
The ability of poly(3-alkylthiophene)s to self-assemble into ordered structures is a key factor in their performance in electronic devices. acs.org This self-assembly is primarily driven by non-covalent interactions, particularly π-π stacking between the conjugated backbones of the polymer chains. The alkyl side chains, in this case, ethyl and propyl groups, play a crucial role in mediating the solubility of the polymer and influencing the packing of the polymer chains. cmu.edu
The self-assembly of poly(3-ethyl-2-propylthiophene) is expected to lead to the formation of various supramolecular architectures, including:
Nanofibers and Nanowires: In solution, upon changing solvent conditions or temperature, P3ATs can self-assemble into one-dimensional nanostructures like nanofibers and nanowires. researchgate.net These structures are characterized by a high degree of molecular order, with the polymer backbones stacked in a way that facilitates charge transport along the fiber axis.
Crystalline Lamellae: In thin films, P3ATs often form semi-crystalline domains. researchgate.net The polymer chains arrange into lamellar structures where the conjugated backbones are π-stacked, and these crystalline regions are interspersed with amorphous domains. The degree of crystallinity and the orientation of the crystalline domains relative to the substrate have a significant impact on device performance.
Solvent-Induced Aggregation: The choice of solvent has a profound effect on the self-assembly process. acs.org In "good" solvents, the polymer chains are typically in a disordered, random coil conformation. The addition of a "poor" solvent can induce the polymer to aggregate and form ordered structures. acs.org This process can be controlled to produce specific morphologies.
The characteristics of self-assembly and the resulting supramolecular structures for poly(3-ethyl-2-propylthiophene) are anticipated to be similar to those of other P3ATs, as detailed in the table below.
| Property | Description | Influencing Factors | Impact on Material Properties |
| Driving Force | The primary driving force is π-π stacking between the thiophene rings of the polymer backbone. Van der Waals interactions between the alkyl side chains also contribute. | Polymer regioregularity, molecular weight, solvent quality, temperature. acs.orgrsc.org | Leads to the formation of ordered aggregates, which are essential for efficient charge transport. |
| Common Morphologies | Nanofibers, nanoribbons, nanowhiskers, and crystalline lamellae in thin films. researchgate.net | Processing conditions (e.g., spin-coating speed, annealing temperature), solvent evaporation rate. | The morphology of the active layer in a device dictates its electronic and optical properties. |
| Crystallinity | Forms semi-crystalline structures with both ordered (crystalline) and disordered (amorphous) regions. | The length and branching of the alkyl side chains, processing conditions. | Higher crystallinity generally leads to higher charge carrier mobility. |
| Supramolecular Chirality | If a chiral substituent is introduced, the polymer can form chiral supramolecular assemblies. | The presence of chiral side chains or chiral dopants. | Can lead to unique optical properties, such as circular dichroism, and applications in chiral sensing. |
Catalysis and Thiophene, 3 Ethyl 2 Propyl As a Ligand or Substrate
Role of Thiophene (B33073), 3-ethyl-2-propyl Derivatives in Homogeneous Catalysis
Applications in Cross-Coupling Reactions and Asymmetric Synthesis
No specific examples were found of Thiophene, 3-ethyl-2-propyl or its derivatives being used as either a ligand or a substrate in palladium-catalyzed cross-coupling reactions, nickel-catalyzed reactions, or in asymmetric synthesis. The field extensively covers other substituted thiophenes in such reactions, but data for this particular isomer is absent. nih.govresearchgate.net
Heterogeneous catalysis involves catalysts in a different phase from the reactants, with reactions occurring at the catalyst surface. This is particularly relevant for industrial processes like petroleum refining.
Heterogeneous Catalysis Involving this compound
Surface Interactions and Adsorption Mechanisms on Catalyst Supports
Specific studies on the surface interaction and adsorption mechanisms of this compound on catalyst supports like alumina, zeolites, or metal sulfides are not present in the available literature. Research on other alkylthiophenes suggests that adsorption is a key step in catalytic conversion, but these findings cannot be directly attributed to the 3-ethyl-2-propyl isomer without specific experimental data. nih.govacs.orgrsc.orgnih.gov
Catalytic Hydrogenation and Desulfurization Processes
Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from fuels. wikipedia.orgtue.nl While alkylthiophenes are a known class of compounds targeted in HDS, specific kinetic or mechanistic studies focusing on the hydrogenation or desulfurization of this compound could not be located. Research in this area typically uses other isomers like 2-propylthiophene (B74554) or 4,6-dimethyldibenzothiophene (B75733) as model compounds. cdnsciencepub.comresearchgate.netethz.ch
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.govrsc.org A review of the literature found no studies describing the enzymatic or microbial transformation, oxidation, or degradation of this compound. Research into the biocatalysis of sulfur-containing heterocyclic compounds has been documented, but it does not specifically mention this compound. nih.govdntb.gov.ua
Biocatalytic Transformations of this compound
Enzymatic Modification and Functionalization
The enzymatic modification of substituted thiophenes is a key area of research, particularly for applications in biodesulfurization and the synthesis of novel chemical intermediates. mdpi.com The thiophene ring can be targeted by various oxidative enzymes, leading to functionalized products. The primary enzymatic reactions involving substituted thiophenes are S-oxidation and ring hydroxylation, often catalyzed by monooxygenases and dioxygenases. mdpi.comfemaflavor.org
Enzymes such as Cytochrome P450 monooxygenases (CYPs) are known to oxidize substituted thiophenes to form reactive intermediates like S-oxides and epoxides. femaflavor.orgacs.org These intermediates can then be converted into more stable and hydrophilic products. femaflavor.org Dioxygenase-catalyzed reactions can lead to the formation of cis-dihydrodiols, which are valuable chiral precursors for chemoenzymatic synthesis. mdpi.com
A notable example of enzymatic functionalization comes from studies on ethylbenzene (B125841) dehydrogenase (EbDH), an enzyme found in denitrifying bacteria like "Aromatoleum aromaticum" EbN1, which is responsible for the anaerobic degradation of ethylbenzene. nih.govasm.org This enzyme exhibits a surprisingly broad substrate range, including various alkylaromatic and heterocyclic compounds. nih.gov Research on the substrate and inhibitor spectra of EbDH has demonstrated its ability to hydroxylate alkyl-substituted thiophenes.
While 3-ethyl-2-propylthiophene has not been explicitly tested, its isomer, 2-n-propylthiophene, has been shown to act as a substrate for EbDH. The enzyme catalyzes the hydroxylation of the alkyl side chain. nih.govasm.org However, compared to ethyl-substituted analogues, propyl-substituted thiophenes generally show lower conversion rates and catalytic efficiencies, likely due to steric effects within the enzyme's active site. nih.gov
The table below presents kinetic data for the conversion of various ethyl- and propyl-substituted substrates by ethylbenzene dehydrogenase, illustrating the enzyme's activity on thiophenic compounds.
Table 1: Apparent Kinetic Parameters of Ethylbenzene Dehydrogenase (EbDH) for Selected Substrates
| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
|---|---|---|---|---|
| Ethylbenzene | 21 | 14.5 | 0.69 | nih.gov |
| 2-Ethylthiophene | 110 | 12.8 | 0.12 | nih.gov |
| 2-n-Propylthiophene | 200 | 1.5 | 0.0075 | nih.gov |
| 2-Ethylphenol | 22 | 13.9 | 0.63 | nih.gov |
The data indicates that while 2-n-propylthiophene is a viable substrate for EbDH, its conversion is significantly less efficient than that of its ethyl-substituted counterpart. This suggests that 3-ethyl-2-propylthiophene would likely also be a substrate for such enzymes, with hydroxylation potentially occurring at either the ethyl or propyl side chain, governed by steric accessibility and electronic factors.
Microbial Degradation Pathways Relevant to Industrial Biotransformations
The microbial degradation of thiophenic compounds is of significant industrial interest, primarily for the biodesulfurization of fossil fuels. Thiophenes and their alkylated derivatives are recalcitrant components of crude oil, and their removal is essential to reduce sulfur dioxide emissions. mdpi.comresearchgate.net
Microorganisms have evolved diverse pathways to metabolize these sulfur heterocycles under both aerobic and anaerobic conditions. However, simple thiophenes are often resistant to degradation and may require the presence of a primary growth substrate, a process known as cometabolism. researchgate.net For instance, the degradation of thiophene can be facilitated by microbes growing on benzene (B151609). researchgate.net
Aerobic Degradation: Under aerobic conditions, bacteria can employ oxidative pathways that attack either the sulfur atom or the carbon skeleton of the thiophene ring. mdpi.comresearchgate.net
Sulfur-Specific Oxidation: The most studied pathway is the "4S" pathway, characterized in organisms like Rhodococcus erythropolis for the degradation of dibenzothiophene (B1670422). This pathway involves a sequence of four enzymatic steps that specifically cleave the C-S bonds without degrading the carbon structure of the molecule, releasing the sulfur as sulfite. researchgate.net This process is highly desirable for industrial applications as it preserves the fuel's caloric value. The enzymes involved are typically flavin-dependent monooxygenases.
Ring Cleavage: Alternatively, dioxygenases can attack the aromatic ring, leading to the formation of dihydrodiols, which are then processed through ring-cleavage pathways, ultimately mineralizing the compound. mdpi.com
Anaerobic Degradation: In anoxic environments, such as deep oil reservoirs, anaerobic microbial degradation is the key process. jst.go.jpresearchgate.net Enrichment cultures from oil fields have demonstrated the ability to degrade thiophene, benzothiophene, and dibenzothiophene under sulfate-reducing or denitrifying conditions. nih.govresearchgate.net The degradation of 2-n-propylthiophene by "Aromatoleum aromaticum" EbN1 via ethylbenzene dehydrogenase is a prime example of an initial step in an anaerobic pathway. nih.gov Anaerobic desulfurization can lead to the formation of hydrocarbon products, such as the conversion of dibenzothiophene to biphenyl. researchgate.net
The table below summarizes the conditions and microbial players involved in the degradation of thiophenic compounds.
Table 2: Microbial Degradation of Thiophenic Compounds
| Degradation Condition | Microorganism Examples | Key Enzymes/Pathways | Substrate Examples | Relevance | Reference |
|---|---|---|---|---|---|
| Aerobic, Cometabolic | Pseudomonas, Burkholderia | Toluene (B28343) Dioxygenase (TDO), Naphthalene Dioxygenase (NDO) | Thiophene, Alkyl-thiophenes | Biodegradation of pollutants | mdpi.com |
| Aerobic, Sulfur-Specific | Rhodococcus erythropolis | 4S Pathway (Monooxygenases) | Dibenzothiophene | Industrial Biodesulfurization | researchgate.net |
| Anaerobic, Denitrifying | "Aromatoleum aromaticum" | Ethylbenzene Dehydrogenase (EbDH) | Ethylbenzene, 2-Ethylthiophene, 2-n-Propylthiophene | Bioremediation in anoxic environments | nih.govasm.org |
For a compound like 3-ethyl-2-propylthiophene, it is expected that both aerobic and anaerobic degradation pathways would be possible, likely initiated by oxidative attack on the sulfur atom or hydroxylation of the alkyl side chains. Its degradation in industrial settings, such as in crude oil (hydrodesulfurization), would likely involve specialized microbial consortia, potentially in bioreactors designed to facilitate cometabolism or specific desulfurization pathways. researchgate.net
Environmental Fate and Degradation Pathways of Thiophene, 3 Ethyl 2 Propyl
Abiotic Degradation Mechanisms in Environmental Matrices
The transformation of Thiophene (B33073), 3-ethyl-2-propyl in the environment, independent of biological activity, is primarily driven by photolysis, hydrolysis, and oxidation. The rates of these processes are influenced by a combination of the compound's intrinsic properties and various environmental conditions. nih.gov
Photolytic Degradation Under Simulated Solar Irradiation
Exposure to sunlight is a significant pathway for the degradation of many organic compounds. For alkylthiophenes, photodegradation in the presence of oxygen can occur through photooxidation. scispace.com This process often involves the reaction with singlet oxygen, leading to the loss of the thiophene ring's aromaticity and subsequent breakdown of the molecule. The degradation of poly(3-alkylthiophenes) has been shown to involve both photobleaching and chain scission when irradiated with UV or visible light in the presence of oxygen. scispace.com While specific rate constants for Thiophene, 3-ethyl-2-propyl are not available, it is anticipated that it would undergo similar photolytic degradation, with the rate being dependent on factors such as light intensity, wavelength, and the presence of photosensitizing substances in the environment. Studies on profenofos (B124560), another organosulfur compound, have shown that exposure to sunlight can lead to significant degradation over time. ekb.egekb.eg
Hydrolysis and Oxidation in Aquatic Systems
In aquatic environments, hydrolysis and oxidation are key abiotic degradation mechanisms. Hydrolysis, the reaction with water, can contribute to the breakdown of certain organic molecules. For some esters, water can act as a catalyst in their hydrolysis. mdpi.com However, the thiophene ring itself is generally stable to hydrolysis under typical environmental pH conditions.
Oxidation processes, on the other hand, are likely to be more significant for this compound. Reactive oxygen species (ROS) naturally present in aquatic systems, such as hydroxyl radicals, can initiate oxidative degradation. The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides and sulfones, which can alter the compound's properties and facilitate further degradation. The persistence of organic pollutants in the environment is largely governed by the rates of such biological and chemical removal processes. nih.gov
Biodegradation of this compound by Microbial Communities
Microbial degradation is a critical process for the removal of organic pollutants from soil and water. Various microorganisms have evolved metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy.
Identification of Key Microbial Strains and Metabolic Pathways
While no studies have specifically identified microbial strains that degrade this compound, research on similar compounds provides valuable insights. Bacteria from the genera Pseudomonas and Sphingomonas have been identified as being capable of degrading dibenzothiophene (B1670422), a more complex thiophenic compound. nih.gov For instance, a bacterial strain isolated from crude oil-contaminated soil was able to degrade over 90% of the initial dibenzothiophene within 72 hours. nih.gov The degradation pathway for dibenzothiophene by this strain was found to proceed through the metabolite 3-hydroxy-2-formylbenzothiophene. nih.gov
The biodegradation of another class of organic pollutants, 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied, with numerous bacterial and fungal strains identified, including Sphingomonas, Pseudomonas, and Cupriavidus. nih.govnih.gov The degradation of these compounds often involves a series of enzymatic reactions that break down the complex molecule into simpler, less harmful substances. nih.gov It is plausible that similar microbial communities and enzymatic systems could be involved in the breakdown of this compound.
Factors Influencing Biodegradation Rates in Soil and Water
The rate of biodegradation of organic compounds in the environment is influenced by a multitude of factors. These can be broadly categorized into the characteristics of the contaminant, the properties of the environmental matrix (soil or water), and the composition and activity of the microbial community. mdpi.com
| Factor Category | Specific Factors | Influence on Biodegradation |
| Contaminant Characteristics | Chemical structure, concentration, bioavailability | The complexity of the molecule and its concentration can affect the ability of microorganisms to degrade it. Bioavailability, or the portion of the chemical that is accessible to microbes, is also a critical limiting factor. |
| Environmental Conditions | pH, temperature, oxygen availability, nutrient content, moisture | Microbial activity is highly dependent on optimal environmental conditions. For example, aerobic degradation requires the presence of oxygen, while the availability of nutrients like nitrogen and phosphorus is essential for microbial growth and metabolism. |
| Microbial Community | Presence of degrading microorganisms, population density, enzyme activity | The presence of microorganisms with the appropriate enzymatic machinery is a prerequisite for biodegradation. The size and activity of this microbial population will directly impact the rate of degradation. |
This table provides a general overview of factors influencing biodegradation based on established principles of environmental microbiology.
For instance, the degradation of three different herbicides was found to be significantly affected by their combined presence, suggesting that interactions between pollutants can influence their individual degradation rates. mdpi.com
Environmental Monitoring and Analytical Techniques for this compound Traces
To assess the environmental presence and fate of this compound, sensitive and specific analytical methods are required. While methods specifically validated for this compound are not documented, techniques used for other alkylated thiophenes and similar organic pollutants are applicable.
Flash pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) has been effectively used to identify homologous series of alkylated thiophenes in complex environmental samples like kerogens. uu.nl For water samples, analytical methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Instrumental analysis is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with a detector. Mass spectrometry (MS) is a powerful detection technique that provides both quantification and structural information, making it ideal for identifying and confirming the presence of specific compounds and their degradation products. For example, GC-MS has been used to identify the degradation products of profenofos in environmental samples. ekb.egekb.eg
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile organic compounds. Widely used for the analysis of alkylated thiophenes and their degradation products in environmental matrices. ekb.egekb.egnih.govuu.nl |
| High-Performance Liquid Chromatography (HPLC) | Separation of a wide range of organic compounds. Often used for less volatile or thermally labile compounds. Can be coupled with MS or other detectors. rsc.org |
| Solid-Phase Extraction (SPE) | A common sample preparation technique for extracting and concentrating organic analytes from water samples prior to instrumental analysis. |
This table summarizes common analytical techniques applicable to the monitoring of this compound and similar compounds.
Chromatographic Methods for Trace Detection
The detection of trace levels of "this compound" in environmental matrices such as soil and water relies on highly sensitive chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for the separation and quantification of this and similar alkylated thiophenes.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. nih.govmdpi.com For "this compound," sample preparation typically involves extraction from the environmental matrix using an appropriate solvent, followed by concentration of the extract. The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification.
Table 1: Typical GC-MS Parameters for the Analysis of Alkylated Thiophenes
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of 50-80 °C, ramped to 280-300 °C at 5-10 °C/min |
| Carrier Gas | Helium at a constant flow rate of 1-1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC analysis. For the analysis of alkylated thiophenes in aqueous samples, reversed-phase HPLC with ultraviolet (UV) detection is a common approach. mdpi.com
Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte from the water sample and remove interfering matrix components. The extracted and concentrated sample is then injected into the HPLC system. Separation is achieved on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. Detection is performed by monitoring the UV absorbance at a wavelength where the thiophene ring exhibits strong absorption, generally in the range of 230-260 nm. mdpi.com
Table 2: Illustrative HPLC-UV Conditions for Thiophene Derivative Analysis
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Flow Rate | 0.8-1.2 mL/min |
| Injection Volume | 10-50 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 230-260 nm |
Spectroscopic Techniques for Environmental Samples
Spectroscopic methods are invaluable for the structural elucidation and confirmation of "this compound" isolated from environmental samples. While chromatographic techniques provide separation and initial identification, spectroscopic data offers definitive structural information.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to the thiophene ring and the alkyl substituents. While a specific spectrum for this compound is not available, general characteristic IR absorptions for substituted thiophenes can be referenced.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretching of the thiophene ring |
| 2960-2850 | C-H stretching of the ethyl and propyl groups |
| ~1465 | C-H bending of the CH₂ and CH₃ groups |
| ~1500-1400 | C=C stretching of the thiophene ring |
| ~850-700 | C-H out-of-plane bending of the thiophene ring |
| ~700 | C-S stretching of the thiophene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra would be essential for unambiguous identification.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the thiophene ring and the ethyl and propyl groups. The chemical shifts and coupling patterns would allow for the precise assignment of each proton.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbons of the thiophene ring and the alkyl side chains.
While specific NMR data for "this compound" is not publicly available, data for similar structures like 3-ethylthiophene (B160659) and 2-propylthiophene (B74554) can provide an indication of the expected chemical shifts. nih.govchemicalbook.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit strong absorption in the UV region. The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show absorption maxima characteristic of the substituted thiophene chromophore, likely in the range of 230-260 nm. mdpi.com This technique is particularly useful for quantitative analysis in conjunction with HPLC.
Future Research Directions and Emerging Applications of Thiophene, 3 Ethyl 2 Propyl
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and sustainable methods for synthesizing functionalized thiophenes is crucial for their widespread application. Future research will likely focus on moving beyond traditional batch syntheses towards more advanced, scalable, and environmentally benign processes.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher purity, and simplified scale-up. dur.ac.ukbeilstein-journals.org The synthesis of thiophene (B33073) derivatives, which can involve hazardous reagents or exothermic reactions, is particularly well-suited for flow chemistry protocols. beilstein-journals.org
Future research could establish a continuous flow process for the synthesis of 3-ethyl-2-propylthiophene. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed systems. nih.gov The use of continuous flow can facilitate multi-step syntheses, integrating purification steps and reducing manual handling and waste generation. dur.ac.ukwuxiapptec.com This approach is not only economically viable for industrial-scale production but also aligns with the principles of green chemistry. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Thiophene Synthesis
| Feature | Batch Processing | Flow Chemistry |
| Scalability | Complex, requires re-optimization | Simplified, linear scaling |
| Safety | Higher risk with hazardous reagents | Enhanced, small reaction volumes |
| Heat & Mass Transfer | Often inefficient, hotspots | Superior, high surface-to-volume ratio |
| Reaction Time | Longer, includes heating/cooling cycles | Dramatically reduced |
| Purity & Selectivity | Variable, potential for side reactions | Higher, precise control of conditions |
| Automation | Limited | Readily automated |
Chemoenzymatic Synthesis of Complex Thiophene Derivatives
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for creating complex and chiral thiophene derivatives. nih.govmdpi.com Enzymes can catalyze reactions with high regio- and enantioselectivity under mild conditions, which is often challenging to achieve with conventional chemical methods. metu.edu.tr
For 3-ethyl-2-propylthiophene, future research could explore the use of enzymes like dioxygenases or monooxygenases to introduce hydroxyl groups or other functionalities onto the thiophene ring or alkyl side chains. nih.govmdpi.com These enzymatic transformations can yield valuable chiral synthons, which are precursors for advanced materials or pharmaceuticals. mdpi.com The integration of biocatalysis into flow reactors is a particularly promising direction, merging the benefits of both technologies for sustainable production. nih.gov For example, a halogenase from Salinaspora tropica, known as SalL, has been used in the reversible chemoenzymatic synthesis of S-adenosyl-L-methionine (SAM) analogs, demonstrating the potential for enzymes to work on modified, non-native substrates. rsc.org This highlights the possibility of discovering or engineering enzymes that can functionalize specific thiophene derivatives.
Advanced Applications in Optoelectronics and Sensing Technologies
Polymers derived from substituted thiophenes are renowned for their semiconducting and optical properties, making them prime candidates for various electronic and sensing devices. researchgate.netmdpi.com The specific substitution pattern of 3-ethyl-2-propylthiophene could lead to polymers with unique morphological and electronic characteristics.
High-Performance Organic Thermoelectrics
Organic thermoelectric (OTE) materials can convert waste heat into useful electrical energy, offering a sustainable power source for low-power electronics and wearable devices. polyu.edu.hknih.gov Conducting polymers, particularly polythiophene derivatives like poly(3-hexylthiophene) (P3HT), are key materials in this field due to their intrinsic flexibility, low thermal conductivity, and tunable electronic properties. polyu.edu.hkresearchgate.net
The performance of an OTE material is often evaluated by its power factor (PF = S²σ), which requires a high electrical conductivity (σ) and a large Seebeck coefficient (S). nih.govmdpi.com Research on polythiophenes has shown that modifying side chains can significantly impact these properties. For instance, incorporating polar ethylene (B1197577) glycol side chains into polythiophenes enhanced their interaction with single-walled carbon nanotubes (SWCNTs), leading to composite films with a power factor of 446.98 μW m⁻¹ K⁻². nih.gov
Future work could involve synthesizing poly(3-ethyl-2-propylthiophene) and evaluating its thermoelectric properties, both in its pure form and as a composite with materials like SWCNTs or Tellurium (Te). nih.govrsc.org The asymmetric ethyl and propyl groups may disrupt excessive crystallization, potentially creating a favorable morphology for both high charge mobility and a significant Seebeck coefficient.
Table 2: Thermoelectric Properties of Selected p-Type Polymers and Composites
| Material | Electrical Conductivity (σ) [S/cm] | Seebeck Coefficient (S) [μV/K] | Power Factor (PF) [μW m⁻¹ K⁻²] |
| P3HT/SWCNT Composite mdpi.com | ~150 | ~63 | ~95 |
| PDPP-4T-EDOT (FeCl₃ doped) univ-littoral.fr | ~270 | - | ~298.2 |
| P3MBTEMT/SWCNTs-0.9 nih.gov | - | - | 446.98 |
| PEDOT:PSS (post-treated) researchgate.net | >1000 | ~20 | ~64.4 |
Chemical and Biosensors Based on Thiophene, 3-ethyl-2-propyl Polymers
Polythiophenes are excellent materials for chemical and biosensors due to their environmental stability and the sensitivity of their electrical conductivity to the presence of analytes. mdpi.comresearchgate.net When a target molecule or ion interacts with the polymer film, it can induce a change in the polymer's doping state, which is detectable as a change in resistance or current. mdpi.com
Polymers of 3-ethyl-2-propylthiophene could be investigated as the active layer in chemiresistive sensors for detecting volatile organic compounds (VOCs) or toxic gases like nitrogen dioxide (NO₂). acs.orgresearchgate.net The specific side-chain structure would influence the polymer's interaction with different analytes, potentially offering unique selectivity profiles.
Furthermore, these polymers can be functionalized to create highly specific biosensors. nih.govmdpi.com For example, antibodies or enzymes can be immobilized on the polymer surface to detect specific biomarkers, such as Vascular Endothelial Growth Factor (VEGF) or glucose. frontiersin.orgnih.gov The polymer acts as a transducer, converting the biological binding event into a measurable electrical signal. mdpi.comfrontiersin.org Future research could explore the electropolymerization of 3-ethyl-2-propylthiophene to create films for immobilizing enzymes like glucose oxidase, aiming to develop sensitive and stable glucose biosensors. nih.govmdpi.com
Interdisciplinary Research with Materials Engineering and Nanoscience
The versatility of the thiophene ring allows for its incorporation into a wide range of advanced materials, bridging chemistry with materials engineering and nanoscience. researchgate.netresearchgate.net Thiophene-based compounds are used to create materials with applications ranging from electronics to bioimaging. researchgate.net
Future interdisciplinary research could focus on using 3-ethyl-2-propylthiophene as a building block for novel materials. In nanoscience, this could involve synthesizing oligomers or polymers and studying their self-assembly into well-defined nanostructures like nanowires or nanorods. researchgate.net Such nanostructures could exhibit enhanced properties compared to bulk materials. For instance, thiophene derivatives can be grafted onto the surface of magnetic nanoparticles to create materials for environmental remediation, such as the removal of heavy metal ions like Cr(VI) from water. nih.gov
In materials engineering, poly(3-ethyl-2-propylthiophene) could be blended with other polymers or inorganic nanoparticles to create multifunctional composites. sapub.org For example, combining the polymer with silver nanoparticles could yield materials with both antimicrobial properties and electrical conductivity. sapub.org The unique solubility and processing characteristics imparted by the ethyl and propyl side chains could make it a valuable component in printable electronics, conductive textiles, and advanced coatings. researchgate.net
Integration into Responsive Polymer Systems
Responsive polymers, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli. acs.org Polythiophenes are well-known for their chromic properties—changing color in response to heat (thermochromism), solvents (solvatochromism), or applied electrical potential (electrochromism). wikipedia.org These responses are driven by conformational changes in the polymer backbone, specifically the transition between a planar, conjugated state (rod-like) and a twisted, less-conjugated state (coil-like). wikipedia.orgacs.org
For a polymer based on 3-ethyl-2-propylthiophene, the alkyl side chains would render it soluble in common organic solvents, a prerequisite for processing. wikipedia.org The steric hindrance introduced by the 2-propyl and 3-ethyl groups would likely influence the planarity of the polymer backbone, affecting the conjugation length. wikipedia.orgmdpi.com This structural feature is central to its potential as a responsive material. Future research could explore how the specific arrangement of these alkyl groups modulates the polymer's sensitivity to various stimuli. For instance, changes in temperature or solvent polarity could alter the side-chain conformations, forcing the main polythiophene chain to twist and resulting in a distinct optical response. wikipedia.org The unique optical and electronic properties that could arise from combining a polythiophene backbone with responsive side-chains hold promise for applications in sensors, soft nanodevices, and fluorescent thermometers. lsu.edu
| Stimulus | Expected Polymer Response | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Temperature | Thermochromism (Color Change) | Transition from planar (ordered) to twisted (disordered) backbone conformation with heat. wikipedia.org | Temperature sensors, smart windows |
| Solvent | Solvatochromism (Color Change) | Solvent-induced changes in polymer chain aggregation and planarity. wikipedia.org | Chemical sensors, solvent detectors |
| Electrical Potential | Electrochromism (Color Change) | Redox switching of the conjugated backbone, creating polarons and bipolarons. researchgate.net | Electrochromic devices, smart displays |
| Mechanical Force | Mechanochromism (Fluorescence Change) | Disruption of π-π stacking and planar conformation upon application of stress. rsc.org | Stress sensors, security inks rsc.org |
Fabrication of Self-Healing and Adaptable Materials
The development of self-healing conducting polymers is a critical step toward durable and reliable flexible electronics. Research has shown that polythiophene-based materials can be endowed with self-healing capabilities, often by incorporating dynamic non-covalent bonds, such as hydrogen bonds, into the polymer architecture. researchgate.net These materials can autonomously repair physical damage, restoring both mechanical integrity and electrical conductivity. researchgate.net
A prospective self-healing material could be fabricated by creating a graft copolymer with a poly(3-ethyl-2-propyl)thiophene backbone and flexible side chains capable of forming strong, reversible hydrogen bonds (e.g., those containing urea (B33335) or acetamido groups). researchgate.net In this design, the polythiophene backbone would provide the essential electronic properties, while the alkyl groups ensure solubility and processability. The grafted side chains would form a dynamic, cross-linked network responsible for the self-healing function. researchgate.net Upon damage, the flexible side chains could diffuse across the interface and re-establish the hydrogen bonds, effectively mending the material at room temperature. researchgate.net Research on similar systems has demonstrated healing within minutes, showcasing the potential for rapid recovery of both mechanical and electrical properties. researchgate.net
| Design Strategy | Healing Mechanism | Key Components | Example Finding |
|---|---|---|---|
| Graft Copolymerization | Reversible Hydrogen Bonding | Conducting polythiophene backbone; flexible side chains with H-bond donors/acceptors (e.g., acetamido groups). researchgate.net | Grafted polythiophene phenylenes were observed to self-heal at room temperature within one minute of being cut. researchgate.net |
| Supramolecular Assembly | Metal-Ligand Coordination | Polymer chains functionalized with ligands (e.g., terpyridine) that coordinate with metal ions. | Achieves self-healing at room temperature, though healing times can be longer (e.g., >24 hours). researchgate.net |
| Dual-Network Hydrogels | Interpenetrating Networks | A rigid conducting polymer network (e.g., PEDOT:PSS) interpenetrated with a soft, self-healing polymer network. | Can combine high conductivity with excellent stretchability and toughness. rsc.org |
Theoretical Advances and Computational Material Design
Given the vast chemical space of possible thiophene derivatives, computational methods are indispensable for accelerating the discovery and optimization of new materials. nih.gov Theoretical modeling allows for the prediction of material properties before undertaking costly and time-consuming synthesis.
Machine Learning Approaches for Property Prediction
Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of polymer properties from their chemical structure. nih.gov For thiophene-based polymers, ML models have been successfully developed to forecast a range of characteristics, including electronic properties, photovoltaic efficiency, and even dynamic behaviors like self-healing. acs.orgnih.govtandfonline.com
For a polymer derived from 3-ethyl-2-propylthiophene, an ML workflow could be established to predict its key performance metrics. This process would involve:
Data Curation: Assembling a database of known alkyl-substituted thiophene polymers and their experimentally or computationally determined properties.
Feature Engineering: Converting the molecular structures, including the specific 3-ethyl-2-propyl substitution pattern, into numerical descriptors that an ML algorithm can process.
Model Training: Utilizing algorithms like deep neural networks or gradient boosting to learn the complex relationships between the molecular descriptors and the target properties. Current time information in Bangalore, IN.
Prediction and Validation: Using the trained model to make near-instantaneous predictions for the properties of poly(3-ethyl-2-propyl)thiophene and validating these predictions against targeted experiments.
Recent work has demonstrated that ML models can predict the temporal evolution of mechanical properties during the self-healing process by analyzing images of the material as it repairs itself. acs.orgnih.gov This approach could be adapted to optimize self-healing materials based on 3-ethyl-2-propylthiophene, drastically reducing the need for destructive testing. nih.gov
| Predicted Property | ML Model Type | Reported Performance (Example) | Reference |
|---|---|---|---|
| Ionization Potential & Electron Affinity | Linear Regression (calibrated semi-empirical) | Mean Absolute Error reduced to 0.08 V and 0.06 V, respectively. | chemrxiv.org |
| Optical Gap | Linear Regression (calibrated semi-empirical) | Mean Absolute Error of 0.11 eV. | chemrxiv.org |
| Self-Healing Dynamics | Physics-Based Neural Network (EFM model) | Accurately predicts the temporal evolution of toughness from image data. | acs.orgnih.gov |
| Glass Transition Temperature | Convolutional Neural Network (CNN) | Successfully predicted properties for new epoxy networks from a large candidate pool. | nih.gov |
High-Throughput Screening of Thiophene-Based Libraries
High-throughput virtual screening (HTVS) is a computational strategy that allows for the rapid evaluation of vast libraries of virtual molecules to identify candidates with optimal properties for a specific application. rsc.org This approach is particularly powerful for discovering novel materials for organic electronics, photovoltaics, and photocatalysis. rsc.orgacs.org
An HTVS workflow focused on 3-ethyl-2-propylthiophene could be implemented to explore its potential in various copolymer systems. A virtual library could be generated by combinatorially pairing the 3-ethyl-2-propylthiophene monomer with other known donor or acceptor monomers. This library could contain thousands of unique polymer structures. rsc.org
These virtual polymers would then be subjected to rapid, automated screening using computationally inexpensive quantum chemical methods, often calibrated with ML models for higher accuracy. chemrxiv.org The screening criteria would be tailored to the target application. For example, in a search for new organic solar cell materials, the key properties screened would be the HOMO/LUMO energy levels (for band alignment), the optical gap (for light absorption), and the exciton (B1674681) binding energy. chemrxiv.org By filtering the library based on these predicted properties, HTVS can efficiently down-select a small number of highly promising candidates for experimental synthesis and characterization, dramatically accelerating the materials discovery pipeline. acs.org
| Candidate ID | Monomer 1 | Monomer 2 (Co-monomer) | Key Properties to Compute |
|---|---|---|---|
| PTEP-001 | 3-ethyl-2-propylthiophene | Thiophene | HOMO/LUMO, Optical Gap, Solubility Parameter |
| PTEP-002 | 3-ethyl-2-propylthiophene | Benzothiadiazole | HOMO/LUMO, Optical Gap, Solubility Parameter |
| PTEP-003 | 3-ethyl-2-propylthiophene | Diketopyrrolopyrrole (DPP) | HOMO/LUMO, Optical Gap, Solubility Parameter |
| PTEP-004 | 3-ethyl-2-propylthiophene | 3-hexylthiophene | HOMO/LUMO, Optical Gap, Solubility Parameter |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
